1,2,4,6,8-Pentaazaspiro[4.4]nonane
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Overview
Description
1,2,4,6,8-Pentaazaspiro[44]nonane is a heterocyclic compound with the molecular formula C₄H₁₁N₅ It features a spiro structure, which is characterized by a single atom that is shared by two rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,6,8-Pentaazaspiro[4.4]nonane can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of a diamine with a diisocyanate under controlled conditions to form the spirocyclic structure. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,2,4,6,8-Pentaazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more hydrogen atoms in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,4,6,8-Pentaazaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions in biological systems.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2,4,6,8-Pentaazaspiro[4.4]nonane depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spiro structure allows for unique interactions with these targets, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
1,2,4,7,8-Pentaazaspiro[4.4]nonane: Similar in structure but with different positioning of nitrogen atoms, leading to variations in reactivity and applications.
1,2,4,6-Tetraazaspiro[4.4]nonane: Lacks one nitrogen atom compared to 1,2,4,6,8-Pentaazaspiro[4
Uniqueness: 1,2,4,6,8-Pentaazaspiro[4.4]nonane is unique due to its five nitrogen atoms arranged in a spirocyclic structure. This configuration imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
1,2,4,6,8-pentazaspiro[4.4]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5/c1-4(6-2-5-1)7-3-8-9-4/h5-9H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFHXPGZXIXIKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(NCN1)NCNN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30667044 |
Source
|
Record name | 1,2,4,6,8-Pentaazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30667044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186254-25-1 |
Source
|
Record name | 1,2,4,6,8-Pentaazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30667044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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